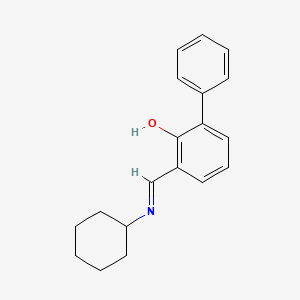![molecular formula C11H9Cl2N3OS B6299898 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one CAS No. 1256557-60-4](/img/structure/B6299898.png)
2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one is a synthetic organic compound characterized by its complex structure, which includes a pyridyl group, a pyrimidinone core, and a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one typically involves multiple steps:
Formation of the Pyridyl Intermediate: The starting material, 3,5-dichloro-4-pyridinecarboxaldehyde, is reacted with a thiol compound under basic conditions to form the pyridyl intermediate.
Cyclization to Pyrimidinone: The intermediate is then subjected to cyclization with appropriate reagents to form the pyrimidinone core. This step often involves the use of strong bases and high temperatures to facilitate ring closure.
Final Assembly:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridyl or pyrimidinone rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Pyridyl Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one exerts its effects is largely dependent on its interaction with molecular targets. It can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact pathways involved would depend on the specific application, whether it be inhibition of a particular enzyme or activation of a receptor.
類似化合物との比較
Similar Compounds
- 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-2-one
- 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-4-one
Uniqueness
Compared to similar compounds, 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one is unique due to the position of the methyl group and the specific arrangement of the pyridyl and pyrimidinone rings. This unique structure can result in different reactivity and biological activity, making it a valuable compound for specific applications.
特性
IUPAC Name |
2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-6-2-10(17)16-11(15-6)18-5-7-8(12)3-14-4-9(7)13/h2-4H,5H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXYMSOIEPDHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=C(C=NC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B6299837.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B6299848.png)

![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)
![3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B6299854.png)
![2-(Benzo[d]thiazol-2-yl)-6-bromophenol](/img/structure/B6299869.png)
![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)






